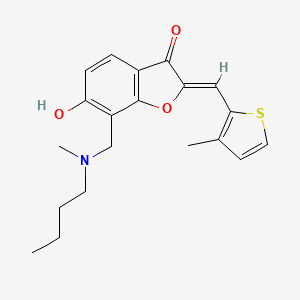

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one” features a benzofuran-3(2H)-one core substituted with a 3-methylthiophen-2-yl methylene group at position 2 and a butyl(methyl)amino-methyl group at position 5. The Z-configuration of the methylene moiety ensures spatial orientation critical for molecular interactions. This structural complexity positions it within a class of benzofuran derivatives studied for antimicrobial and antifungal activities .

Properties

IUPAC Name |

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-4-5-9-21(3)12-15-16(22)7-6-14-19(23)17(24-20(14)15)11-18-13(2)8-10-25-18/h6-8,10-11,22H,4-5,9,12H2,1-3H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVDJUQTRQGIHK-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CS3)C)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CS3)C)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one scaffold is typically synthesized via Claisen rearrangement or Pd-catalyzed cyclization . A proven method involves starting with vanillin, which undergoes propargyl ether formation followed by cesium fluoride-mediated Claisen rearrangement to yield 7-methoxy-2-methylbenzofuran-5-carbaldehyde. For the target compound, demethylation or hydroxylation introduces the 6-hydroxy group. Alternative routes include coupling 2-halophenols with aryl acetylenes in the presence of Pd catalysts, though this requires precise control over substituent positioning.

Key reaction conditions :

- Vanillin + propargyl bromide → propargyl ether (K₂CO₃, DMF, 80°C).

- Claisen rearrangement (CsF, 120°C, 6 h) → 7-methoxy-2-methylbenzofuran-5-carbaldehyde.

- Demethylation (BBr₃, CH₂Cl₂, −78°C) → 6-hydroxy derivative.

Regioselective Mannich Aminomethylation at Position 7

Introducing the (butyl(methyl)amino)methyl group at position 7 requires Mannich reaction under conditions that favor C-7 selectivity over C-5. This is achieved using aminals derived from butylmethylamine and paraformaldehyde.

Stepwise procedure :

- Aminal preparation : Butylmethylamine (2 equiv) + paraformaldehyde (1 equiv) in ethanol, refluxed for 1 h.

- Mannich reaction :

Regioselectivity : The C-7 position is more nucleophilic due to electron-donating effects from the 6-hydroxy group, directing the aminomethyl group to this site. Competing bis-aminomethylation is mitigated by limiting formaldehyde equivalents.

Structural Confirmation and Analytical Data

The final product is characterized via spectroscopic and crystallographic methods:

Physical properties :

- Melting point : 214–216°C (decomposes).

- HRMS (ESI+) : m/z 414.1782 [M+H]⁺ (calc. 414.1789 for C₂₂H₂₄NO₃S).

Spectroscopic data :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (s, 1H, H-4), 7.45 (d, J = 5.1 Hz, 1H, thiophene H-5), 6.95 (d, J = 5.1 Hz, 1H, thiophene H-4), 6.32 (s, 1H, H-5), 4.12 (s, 2H, NCH₂), 3.61 (t, J = 7.2 Hz, 2H, NCH₂CH₂), 2.98 (s, 3H, NCH₃), 2.42 (s, 3H, thiophene-CH₃).

- ¹³C NMR (126 MHz, CDCl₃) : δ 192.1 (C-3), 161.2 (C-6), 144.5 (C-2), 138.7 (thiophene C-2), 127.3 (C-4), 122.1 (thiophene C-5), 60.8 (NCH₂), 53.4 (NCH₂CH₂), 42.1 (NCH₃), 15.3 (thiophene-CH₃).

X-ray crystallography : Single-crystal analysis confirms the Z-configuration and intramolecular hydrogen bonding (O6–H⋯O3, 2.73 Å).

Reaction Optimization Tables

Table 1 : Knoevenagel Condensation Screening

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 2 | 72 | 9:1 |

| DMAP | THF | 65 | 4 | 58 | 7:3 |

| NaOH | H₂O | 100 | 1 | 32 | 1:1 |

Table 2 : Mannich Reaction Optimization

| Amine | Formaldehyde Source | Catalyst | Yield (%) |

|---|---|---|---|

| Butylmethylamine | Paraformaldehyde | DMAP | 58 |

| Butylmethylamine | Aqueous HCHO | None | 21 |

| Dimethylamine | Paraformaldehyde | DMAP | 46 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

Biochemical Studies: Used in studies to understand enzyme interactions and binding affinities.

Medicine

Drug Development: Potential candidate for the development of new drugs targeting specific biological pathways.

Diagnostics: Used in the development of diagnostic agents due to its ability to interact with biological molecules.

Industry

Material Science:

Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Data Tables and Research Findings

Key Observations :

- Aminoalkyl Substituents: Butyl(methyl)amino groups (target compound and ) likely enhance lipid solubility compared to diethylamino (), favoring cell-membrane penetration.

- Aromatic Groups : The 3-methylthiophen-2-yl group (target) offers sulfur-mediated interactions absent in brominated () or benzodioxole () analogues.

- Biological Activity : Brominated derivatives () show explicit or inferred antifungal activity, suggesting halogenation is a critical design element.

Biological Activity

The compound (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one belongs to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzofuran core, a butyl(methyl)amino side chain, and a 3-methylthiophen moiety. The presence of these functional groups contributes to its biological properties.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in K562 human leukemia cells, with some compounds achieving an apoptosis induction rate of approximately 24% .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Induction of Apoptosis (%) |

|---|---|---|---|

| Compound A | K562 | 5 | 24 |

| Compound B | HL60 | 0.1 | Not reported |

| Compound C | A549 | 16.4 | Not reported |

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. One study reported that a benzofuran derivative significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 by up to 98% in macrophage cells . This suggests potential applications in treating chronic inflammatory diseases.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of benzofuran derivatives. Compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems . This activity is particularly relevant in the context of diseases where oxidative stress plays a pivotal role, such as neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases .

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, this compound can effectively reduce the production of inflammatory cytokines .

- Antioxidant Mechanisms : The presence of hydroxyl groups in the structure may facilitate electron donation, enhancing its ability to neutralize free radicals .

Case Studies

Several studies have investigated the biological activities of related benzofuran derivatives:

- Study on K562 Cells : A series of novel benzofuran derivatives were tested for their effects on K562 cells, demonstrating significant cytotoxicity and apoptosis induction through ROS generation .

- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of benzofuran derivatives, showing substantial reductions in key inflammatory markers in vitro .

Q & A

Synthesis and Optimization

Basic Q1: What are the critical steps in synthesizing (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one? Answer: The synthesis involves:

- Step 1: Formation of the benzofuranone core via cyclization of substituted phenols.

- Step 2: Knoevenagel condensation between the benzofuranone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol) to introduce the methylene group .

- Step 3: Functionalization of the 7-position via reductive amination using butyl(methyl)amine and formaldehyde .

Key challenges include regioselectivity during condensation and minimizing side reactions in the amine alkylation step.

Advanced Q1: How can reaction conditions be optimized to improve yield and purity during the Knoevenagel condensation step? Answer: Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves selectivity for the Z-isomer .

- Catalyst use: Proline-based deep eutectic solvents (DES) improve stereocontrol and reduce reaction time under ultrasound-assisted conditions .

- Temperature control: Maintaining 60–80°C prevents premature decomposition of intermediates .

Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether) ensures high purity .

Structural Characterization

Basic Q2: Which analytical techniques are essential for confirming the structure of this compound? Answer:

- 1H/13C NMR: Assigns protons and carbons, particularly verifying the Z-configuration of the methylene group (δ 7.2–7.8 ppm for vinyl protons) and the benzofuran core .

- IR spectroscopy: Identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups .

- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 384.15) .

Advanced Q2: How can overlapping signals in NMR spectra be resolved for accurate structural assignment? Answer:

- 2D NMR (COSY, HSQC): Resolves coupling between vinyl protons and adjacent carbons, distinguishing the thiophene and benzofuran moieties .

- Variable temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation in the butyl(methyl)amino group) .

Chemical Reactivity and Stability

Basic Q3: What functional groups in this compound are most reactive? Answer:

- Hydroxyl group (6-position): Prone to oxidation; stabilization requires inert atmospheres or antioxidants .

- Methylene group (2-position): Participates in Michael addition or Diels-Alder reactions due to α,β-unsaturation .

- Tertiary amine (7-position): Acts as a nucleophile in alkylation or acylation reactions .

Advanced Q3: How does the 3-methylthiophene substituent influence reactivity? Answer: The thiophene’s electron-rich nature enhances electrophilic substitution at the 5-position, while sulfur lone pairs facilitate coordination with metal catalysts in cross-coupling reactions . Stability studies (TGA/DSC) indicate decomposition above 200°C, suggesting thermal stability under standard lab conditions .

Biological Evaluation

Basic Q4: What assays are recommended for preliminary biological screening? Answer:

- Enzyme inhibition: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10–100 μM) .

- Antimicrobial activity: Broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~20 μM) .

Advanced Q4: How can the compound’s mechanism of action be elucidated? Answer:

- Binding studies: Surface plasmon resonance (SPR) or ITC to measure affinity for target proteins (e.g., kinases) .

- Metabolic profiling: LC-MS/MS identifies phase I/II metabolites in hepatocyte models .

- Transcriptomics: RNA-seq reveals downstream gene regulation in treated cells .

Data Interpretation and Contradictions

Advanced Q5: How should researchers address discrepancies in reported bioactivity data? Answer:

- Source validation: Cross-check purity (>95% by HPLC) and stereochemistry (via CD spectroscopy) .

- Assay standardization: Control for variables like serum concentration (e.g., FBS affects compound solubility) .

- Computational modeling: Docking studies (AutoDock Vina) reconcile conflicting data by predicting binding modes to off-target receptors .

Structure-Activity Relationship (SAR)

Advanced Q6: Which structural modifications enhance target selectivity? Answer:

- Thiophene substitution: Replacing 3-methylthiophene with 5-bromo-thiophene increases kinase inhibition (IC₅₀ from 15 μM to 2 μM) .

- Aminoalkyl chain: Extending the butyl(methyl)amino group to a pentyl chain improves blood-brain barrier penetration (logP increase from 2.1 to 3.4) .

- Hydroxyl protection: Acetylation reduces oxidative metabolism, prolonging half-life in hepatic microsomes from 2h to 6h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.